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molecular formula C13H9ClFN3O B8518184 Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro- CAS No. 688781-89-7

Benzenamine,4-[(6-chloro-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro-

Cat. No. B8518184
M. Wt: 277.68 g/mol
InChI Key: UVINQWIUDXHTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329716B2

Procedure details

A mixture of 1.80 g (9.11 mmol) of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, 3.78 g (27.3 mmol) of potassium carbonate and 3.17 g (18.2 mmol) of sodium dithionite in 26 ml of DMSO is degassed. 2.32 g (18.2 mmol) of 4-amino-2-fluorophenol are added, and the mixture is heated at 120° C. for 4 hours. The mixture is then diluted with ethyl acetate and filtered off with suction through Celite®. The filtrate is washed twice with sodium carbonate and once with sodium chloride solution, dried over sodium sulfate and concentrated. The product is purified by column chromatography on silica gel (mobile phase: dichloromethane/methanol 100:2).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[C:4]([N+]([O-])=O)[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].S(S([O-])=O)([O-])=O.[Na+].[Na+].[NH2:28][C:29]1[CH:34]=[CH:33][C:32]([OH:35])=[C:31]([F:36])[CH:30]=1>CS(C)=O.C(OCC)(=O)C>[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[C:4]([O:35][C:32]2[CH:33]=[CH:34][C:29]([NH2:28])=[CH:30][C:31]=2[F:36])[CH:3]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1=CC(=C2C(=N1)NC=C2)[N+](=O)[O-]
Name
Quantity
3.78 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.17 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
26 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2.32 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is degassed
FILTRATION
Type
FILTRATION
Details
filtered off with suction through Celite®
WASH
Type
WASH
Details
The filtrate is washed twice with sodium carbonate and once with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product is purified by column chromatography on silica gel (mobile phase: dichloromethane/methanol 100:2)

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C2C(=N1)NC=C2)OC2=C(C=C(N)C=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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